

A Technical Guide to AZ876: Mechanism of Action and Impact on Lipid Reprogramming

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Compound of Interest

Compound Name: AZ876

Cat. No.: B15604054

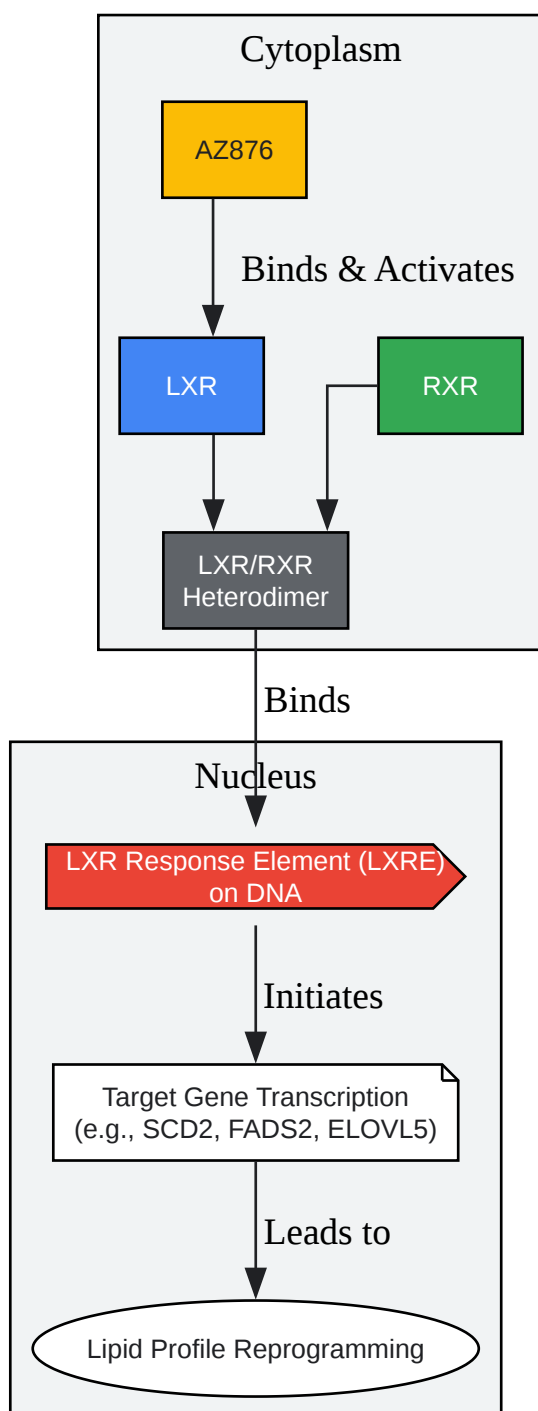
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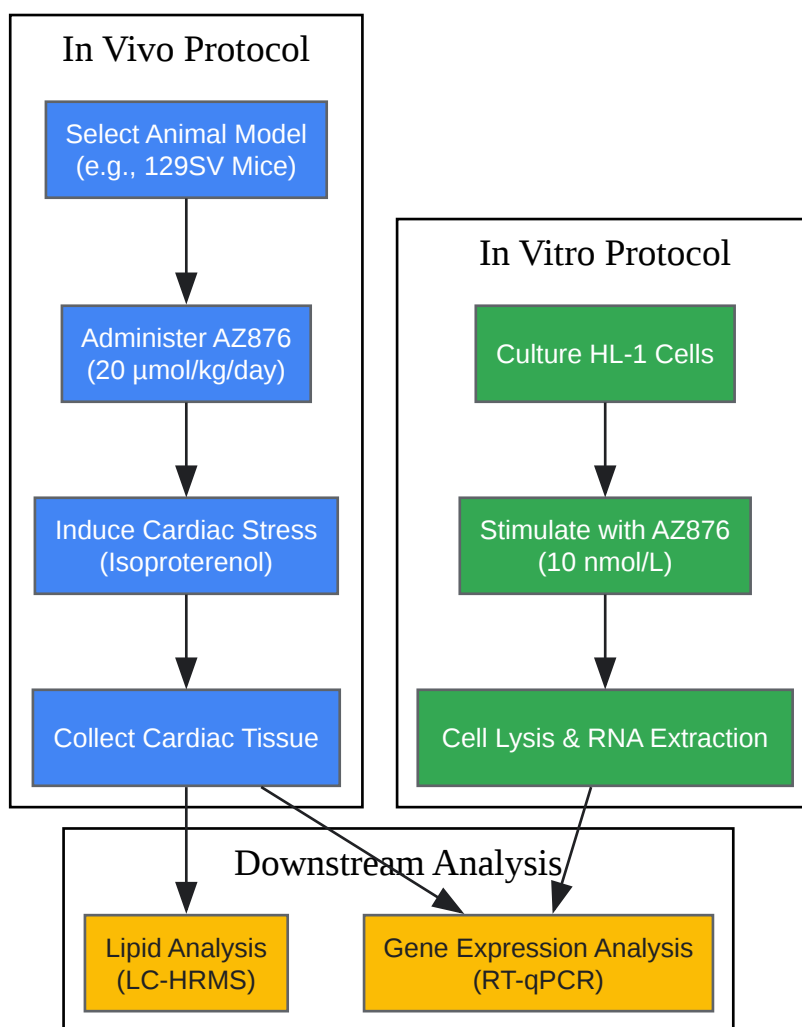
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of **AZ876**, a potent and selective dual agonist for the Liver X Receptor (LXR) isoforms, LXR α and LXR β . It details the compound's mechanism of action, its profound effects on lipid metabolism, and the experimental methodologies used to elucidate these properties. The focus is on the molecular pathways through which **AZ876** induces a significant reprogramming of the cellular lipid profile, shifting the balance from saturated to polyunsaturated fatty acids.

Core Mechanism of Action: LXR-Mediated Transcriptional Regulation

AZ876 functions as a powerful agonist for Liver X Receptors (LXRs), which are critical nuclear receptors in the regulation of lipid and cholesterol homeostasis.^{[1][2]} The primary mechanism of **AZ876** involves the activation of both LXR α and LXR β isoforms.^{[1][2]} Upon binding, **AZ876** induces a conformational change in the LXR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).^{[1][2]} This **AZ876**-LXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as LXR response elements (LXREs) located in the promoter regions of target genes.^{[1][2]} This binding event initiates the transcription of genes integral to lipid metabolism and reverse cholesterol transport, such as ABCA1 and ABCG1.^[1]





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References

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